4-甲氧基-哌啶-2-羧酸盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

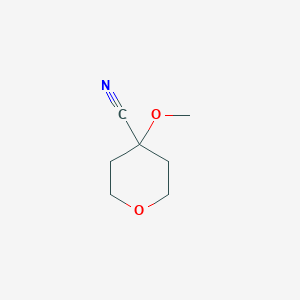

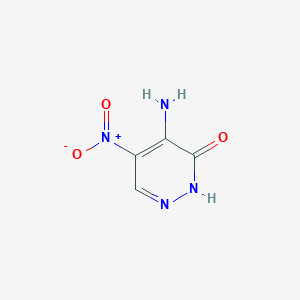

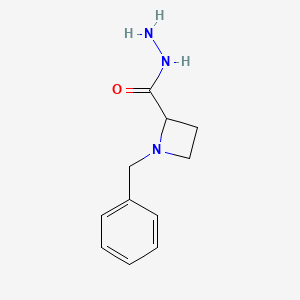

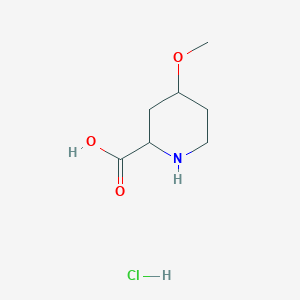

4-Methoxy-piperidine-2-carboxylic acid hydrochloride is a chemical compound with the empirical formula C7H14ClNO3 . It is a solid substance and has a molecular weight of 195.64 . The IUPAC name for this compound is 4-methoxy-2-piperidinecarboxylic acid hydrochloride .

Molecular Structure Analysis

The SMILES string for 4-Methoxy-piperidine-2-carboxylic acid hydrochloride is Cl.COC1CCNC (C1)C (O)=O . The InChI code is 1S/C7H13NO3.ClH/c1-11-5-2-3-8-6 (4-5)7 (9)10;/h5-6,8H,2-4H2,1H3, (H,9,10);1H .Physical And Chemical Properties Analysis

4-Methoxy-piperidine-2-carboxylic acid hydrochloride is a white solid . It has a molecular weight of 195.65 .科学研究应用

Drug Design and Synthesis

Piperidines, including 4-Methoxy-piperidine-2-carboxylic acid hydrochloride, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Biological and Pharmacological Applications

Piperidine derivatives have shown a wide range of biological and pharmacological activities . The latest scientific advances in the discovery and biological evaluation of potential drugs often involve piperidine moiety .

Peptide Synthesis

Pipecolinic acid, also known as 2-piperidinecarboxylic acid, is a versatile reagent used in the solution phase peptide synthesis . It has been commonly utilized as a replacement for proline in many peptidomimetic syntheses .

Multicomponent Reactions

Piperidines are involved in multicomponent reactions, which are highly efficient transformations that combine three or more reactants in a single operation to give a final product . This method allows for the furthering of the one-pot functionalization of unsaturated intermediates, which usually requires multiple steps .

Enantioselective Synthesis

Piperidine derivatives can be used in enantioselective synthesis . For example, the enantioselective multistage synthesis of (3S, 4R)-3-hydroxypiperidine-4-carboxylic acid, including the key one-pot azide reductive cyclization of aldehyde .

Synthesis of Biologically Active Piperidines

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .

安全和危害

The safety data sheet for 4-Methoxy-piperidine-2-carboxylic acid hydrochloride indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

属性

IUPAC Name |

4-methoxypiperidine-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.ClH/c1-11-5-2-3-8-6(4-5)7(9)10;/h5-6,8H,2-4H2,1H3,(H,9,10);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWMSQCYOHBPXCM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCNC(C1)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-piperidine-2-carboxylic acid hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。